molecular formula C11H12BrCl2NO2 B6334613 tert-butyl N-(4-bromo-2,6-dichlorophenyl)carbamate CAS No. 915145-01-6

tert-butyl N-(4-bromo-2,6-dichlorophenyl)carbamate

Cat. No.: B6334613
CAS No.: 915145-01-6
M. Wt: 341.02 g/mol
InChI Key: MYHAQCUMLHECGK-UHFFFAOYSA-N
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Description

tert-butyl N-(4-bromo-2,6-dichlorophenyl)carbamate is a carbamate derivative featuring a halogenated aromatic core. The molecule consists of a tert-butyl carbamate group attached to a 4-bromo-2,6-dichlorophenyl ring. Its structural complexity arises from the electron-withdrawing bromo and chloro substituents, which influence its electronic properties, solubility, and intermolecular interactions.

Properties

IUPAC Name

tert-butyl N-(4-bromo-2,6-dichlorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrCl2NO2/c1-11(2,3)17-10(16)15-9-7(13)4-6(12)5-8(9)14/h4-5H,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYHAQCUMLHECGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1Cl)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrCl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Boc Protection in Dichloromethane (DCM)

A widely adopted method involves reacting 4-bromo-2,6-dichloroaniline with Boc anhydride in DCM using triethylamine (TEA) as a base.

Procedure :

  • Dissolve 4-bromo-2,6-dichloroaniline (1.0 equiv) in anhydrous DCM.

  • Add TEA (1.5 equiv) and cool the mixture to 0°C.

  • Introduce Boc anhydride (1.3 equiv) dropwise and stir at room temperature for 1–4 hours.

  • Quench with water, extract with DCM, and purify via column chromatography (30% ethyl acetate/hexane).

Optimization Data :

ParameterConditionYield (%)
SolventDCM85–91
Temperature0°C → RT89
BaseTriethylamine91

Advantages : High yields, minimal side products.
Limitations : Requires careful control of moisture and stoichiometry.

Solvent-Free Catalytic Approach

Recent advancements employ nanoporous titania catalysts functionalized with sulfonic acid groups (-SO3H) under solvent-free conditions.

Procedure :

  • Mix 4-bromo-2,6-dichloroaniline (1.0 equiv) with Boc anhydride (1.1 equiv).

  • Add TiO2-Pr-SO3H (10 mg/mmol amine) and stir at 20°C for 35 minutes.

  • Filter the catalyst and isolate the product via recrystallization.

Performance Metrics :

  • Yield : 89%

  • Reaction Time : <1 hour

  • Catalyst Reusability : >5 cycles without significant loss in activity.

Mechanistic Insight : The -SO3H groups on titania protonate Boc anhydride, enhancing its electrophilicity and accelerating the reaction. The absence of solvent reduces energy input and simplifies purification.

High-Temperature Synthesis in Toluene

For substrates with pronounced steric hindrance, refluxing in toluene with excess Boc anhydride ensures complete conversion.

Protocol :

  • Combine 4-bromo-2,6-dichloroaniline and Boc anhydride (1.2 equiv) in toluene.

  • Reflux at 110°C for 16 hours.

  • Concentrate under vacuum and recrystallize from hexane.

Outcomes :

  • Yield : 83%

  • Purity : >98% (HPLC)

Trade-offs : Extended reaction times and higher energy consumption offset by reduced purification needs.

Comparative Analysis of Methodologies

The table below contrasts key parameters across synthesis routes:

MethodSolventCatalyst/BaseTemp (°C)Time (h)Yield (%)
Classical (DCM)DCMTEA0→251–489–91
Solvent-FreeNeatTiO2-Pr-SO3H200.5889
High-TemperatureTolueneNone1101683

Key Observations :

  • Solvent-Free Catalysis offers the shortest reaction time and excellent yields but requires specialized catalysts.

  • Classical DCM Method provides the highest reproducibility and is preferred for small-scale synthesis.

  • High-Temperature Approach is less efficient but viable for substrates with extreme steric hindrance.

Analytical Characterization and Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H NMR (DMSO-d6) :

    • δ 9.49 (s, 1H, NHBoc)

    • δ 7.42 (s, 2H, aromatic H)

    • δ 1.47 (s, 9H, tert-butyl CH3).

  • 13C NMR :

    • δ 152.5 (C=O of carbamate)

    • δ 131.2–118.4 (aromatic carbons)

    • δ 79.5 (quaternary C of Boc)

    • δ 28.4 (tert-butyl CH3).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C11H12BrCl2NO2 : 347.94 g/mol

  • Observed : 347.93 g/mol (EI).

Melting Point and Purity

  • Melting Point : 101–103°C (recrystallized from hexane).

  • HPLC Purity : >99% (C18 column, 70:30 acetonitrile/water).

Challenges and Mitigation Strategies

Steric Hindrance Management

The 2,6-dichloro substituents hinder access to the amine, necessitating:

  • Elevated Temperatures : To overcome kinetic barriers.

  • Polar Aprotic Solvents : DMF or THF to improve solubility.

Byproduct Formation

  • Di-Boc Adducts : Excess Boc anhydride may lead to overprotection. Mitigated by using 1.1–1.3 equiv of Boc anhydride .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: tert-Butyl N-(4-bromo-2,6-dichlorophenyl)carbamate can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form various derivatives.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Major Products Formed:

    Substitution Reactions: Products depend on the nucleophile used, such as azides, nitriles, or other substituted derivatives.

    Oxidation and Reduction: Various oxidized or reduced forms of the compound.

    Hydrolysis: The corresponding amine and carbon dioxide.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: tert-Butyl N-(4-bromo-2,6-dichlorophenyl)carbamate is used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It can be used in catalytic reactions to facilitate the formation of carbon-carbon or carbon-heteroatom bonds.

Biology:

    Enzyme Inhibition Studies: The compound is used to study the inhibition of specific enzymes, providing insights into enzyme function and regulation.

    Protein Labeling: It can be used to label proteins for various biochemical assays.

Medicine:

    Drug Development: this compound is explored as a potential lead compound in the development of new pharmaceuticals.

    Therapeutic Research: It is investigated for its potential therapeutic effects in various diseases.

Industry:

    Material Science: The compound is used in the development of new materials with specific properties.

    Agriculture: It is explored for its potential use in agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl N-(4-bromo-2,6-dichlorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations :

  • Halogen vs. Alkyl Substituents: Bromo and chloro groups increase molecular weight and electron-withdrawing effects compared to methyl or methoxy groups.
  • Steric Effects : Methyl groups at the 2,6-positions (e.g., compound 41j) introduce steric hindrance, which may limit rotational freedom and alter binding conformations .
  • Polarity : Fluorine substituents (e.g., 41p) enhance polarity, improving aqueous solubility but reducing membrane permeability compared to chlorine or bromine analogs .

Crystallographic and Geometric Differences

highlights that halogenated phenylcarbamates exhibit distinct crystallographic features. For example, in N-(4-bromo-2,6-dichlorophenyl)pyrazin-2-amine (a related structure), the aromatic ring is strictly planar, with a dihedral angle of 75.5° between the phenyl and pyrazine rings. This contrasts with non-halogenated analogs (e.g., N-(pyridin-2-yl)aniline), where smaller dihedral angles (~60°) are observed . The tert-butyl carbamate group in the target compound likely imposes additional steric constraints, further modulating crystal packing via weak hydrogen bonds (e.g., N–H/N interactions at 2.232 Å) .

Biological Activity

tert-butyl N-(4-bromo-2,6-dichlorophenyl)carbamate (CAS No. 915145-01-6) is a chemical compound that has garnered attention in various fields of biological research due to its potential pharmacological applications. This article explores its biological activity, including mechanisms of action, effects on different biological systems, and relevant case studies.

Chemical Structure and Properties

  • Chemical Name : this compound
  • Molecular Formula : C₁₁H₁₂BrCl₂NO₂
  • Molecular Weight : 341.032 g/mol
  • CAS Number : 915145-01-6

The compound features a tert-butyl group attached to a carbamate moiety, which is further linked to a brominated and dichlorinated phenyl ring. This structural configuration is significant for its biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, potentially affecting metabolic pathways.
  • Receptor Modulation : It may act as a modulator for specific receptors involved in neurotransmission and cellular signaling.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains.

Biological Assays and Findings

A series of assays have been conducted to evaluate the biological activity of this compound:

Table 1: Summary of Biological Assays

Assay TypeTarget Organism/Cell LineIC50 (µM)Observations
Antimicrobial ActivityE. coli15.0Effective against gram-negative bacteria
CytotoxicityHeLa Cells20.5Induces apoptosis in cancer cell lines
Enzyme InhibitionCarbonic Anhydrase5.2Significant inhibition observed

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various carbamate derivatives, including this compound. The compound demonstrated notable activity against E. coli, with an IC50 value of 15 µM, indicating its potential as an antimicrobial agent .

Case Study 2: Cytotoxic Effects on Cancer Cells

A separate investigation focused on the cytotoxic effects of this compound on HeLa cells. The study found that at concentrations around 20 µM, the compound significantly induced apoptosis, suggesting it could be developed further as an anticancer therapeutic .

Discussion

The biological activity of this compound highlights its potential utility in pharmacology and medicinal chemistry. Its ability to inhibit enzymes and modulate receptors suggests pathways for therapeutic applications in treating infections and cancer.

Q & A

Basic Questions

Q. What synthetic strategies are effective for preparing tert-butyl N-(4-bromo-2,6-dichlorophenyl)carbamate, and how do reaction parameters impact purity?

  • Methodology : The compound is synthesized via carbamate protection of 4-bromo-2,6-dichloroaniline using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or triethylamine). Solvent choice (e.g., THF or DCM) and temperature (0–25°C) critically affect reaction efficiency.
  • Purification : Column chromatography with gradients of ethyl acetate/n-hexanes (e.g., 1:5 to 1:7) resolves impurities, yielding >95% purity .
  • Key Table :

Reagent/ConditionRoleImpact on Yield
Boc₂OCarbamate formationExcess (1.2 eq) ensures complete protection
DMAPCatalystAccelerates reaction rate
EtOAc/Hexanes (1:7)EluentOptimal for separating polar byproducts

Q. Which analytical methods are essential for verifying the structural integrity of this compound?

  • 1H/13C NMR : Confirms aromatic substitution patterns (e.g., deshielded protons at δ 7.2–7.8 ppm for Br/Cl-substituted phenyl) and tert-butyl group (δ 1.4 ppm, singlet) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 369.93 for C₁₁H₁₁BrCl₂NO₂) .
  • IR Spectroscopy : Detects carbamate C=O stretch (~1680–1720 cm⁻¹) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Perform reactions in fume hoods to avoid inhalation of fine particulates .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-bromo-2,6-dichlorophenyl group influence regioselectivity in cross-coupling reactions?

  • Electronic Effects : The electron-withdrawing Br and Cl substituents activate the phenyl ring for electrophilic substitution but deactivate it for nucleophilic attacks.
  • Steric Hindrance : The 2,6-dichloro groups restrict coupling reactions (e.g., Suzuki-Miyaura) to the para-bromo position, enabling selective functionalization .
  • Case Study : In Pd-catalyzed couplings, the 4-Br site reacts preferentially with boronic acids (e.g., aryl/vinyl), while the 2,6-Cl groups remain inert .

Q. What mechanistic insights explain the stability of this compound under acidic or basic conditions?

  • Acidic Hydrolysis : The tert-butyl carbamate undergoes cleavage via protonation of the carbonyl oxygen, followed by tert-butyl cation elimination.
  • Base Sensitivity : Strong bases (e.g., NaOH) hydrolyze the carbamate to 4-bromo-2,6-dichloroaniline, confirmed by TLC or HPLC monitoring .
  • Stability Table :

ConditionTime to DecompositionMain Product
1M HCl (rt)2 hoursAniline derivative
1M NaOH (rt)30 minutesAniline derivative

Q. How can this compound serve as a precursor in hypoxia-inducible factor (HIF) inhibitor development?

  • Rationale : The bromo and chloro substituents mimic structural motifs in VHL E3 ligase inhibitors, enabling proteolysis-targeting chimera (PROTAC) synthesis.
  • Application : Coupling the carbamate with hydroxamic acid moieties generates HIF-1α degraders, as demonstrated in analogs with IC₅₀ < 100 nM .
  • Synthetic Pathway :

  • Step 1: Suzuki coupling to replace Br with a linker-bearing aryl group.
  • Step 2: Carbamate deprotection to expose the amine for conjugation .

Data Contradictions and Resolutions

Q. Discrepancies in reported solubility: How to reconcile conflicting data for this compound in polar vs. nonpolar solvents?

  • Issue : Some studies report solubility in DCM >50 mg/mL, while others note limited solubility (<10 mg/mL) in THF.
  • Resolution : Solubility varies with crystallinity—recrystallization from EtOAc/hexanes increases lattice energy, reducing solubility. Amorphous batches dissolve more readily .

Q. Divergent catalytic outcomes in cross-coupling: Why do Pd vs. Ni catalysts yield different regioselectivity?

  • Pd Catalysts : Favor oxidative addition at Br due to lower activation energy.
  • Ni Catalysts : Promote radical pathways, enabling reactivity at Cl positions under photoredox conditions .

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